3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole
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Overview
Description
3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole is a heterocyclic compound that belongs to the class of bipyrazoles. Bipyrazoles are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and explosives. The presence of nitro and methyl groups in the structure of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole imparts unique reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole typically involves the nitration of a precursor bipyrazole compound. One common method includes the alkylation of a bipyrazole with bromoacetone, followed by nitration using nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including diabetes mellitus.
Mechanism of Action
The mechanism of action of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole (TNBP): Known for its high energy content and stability, used in energetic materials.
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine:
2,2’-diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole (DATNBP-1): Noted for its high thermal stability and density, used in advanced materials.
The uniqueness of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-methyl-3-(3-methylpyrazol-1-yl)-4-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-3-4-12(11-5)8-7(13(14)15)6(2)9-10-8/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQQVKXTIHJKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NNC(=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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